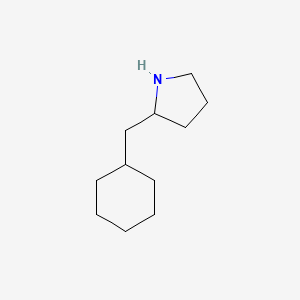

2-(Cyclohexylmethyl)pyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(cyclohexylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQOKLUJNQCMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403347 | |

| Record name | 2-(cyclohexylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60601-74-3 | |

| Record name | 2-(cyclohexylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclohexylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclohexylmethyl Pyrrolidine and Its Derivatives

General Synthetic Strategies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring can be achieved through a variety of synthetic approaches, ranging from the formation of the ring from acyclic precursors to the modification of existing ring systems. These methods offer chemists a versatile toolbox to access a wide array of substituted pyrrolidines.

Ring Synthesis Approaches

A fundamental approach to pyrrolidine synthesis involves the construction of the five-membered ring from linear precursors. These methods often rely on the formation of two carbon-nitrogen bonds or one carbon-carbon and one carbon-nitrogen bond in a cyclization step. Common strategies include the dialkylation of a primary amine with a 1,4-dihalide, or the reductive amination of 1,4-dicarbonyl compounds. Another powerful method is the intramolecular cyclization of amino-alcohols, -alkenes, or -alkynes, often facilitated by transition metal catalysts or acidic conditions. These intramolecular approaches can provide a high degree of control over the regioselectivity and stereoselectivity of the cyclization.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient and atom-economical method for the synthesis of five-membered heterocycles, including pyrrolidines. numberanalytics.com In this context, azomethine ylides are the most commonly employed 1,3-dipoles. These can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, or the desilylation of α-silylamines. The reaction of an azomethine ylide with an alkene (the dipolarophile) directly furnishes the pyrrolidine ring. numberanalytics.com

The versatility of this method is enhanced by the wide range of accessible azomethine ylides and alkenes, allowing for the introduction of diverse substituents onto the pyrrolidine core. nih.gov Furthermore, the development of catalytic asymmetric versions of this reaction has made it a powerful tool for the enantioselective synthesis of chiral pyrrolidines. core.ac.uk

Aminocyclization Protocols

Aminocyclization reactions are a broad class of intramolecular cyclizations that involve the addition of an amine nucleophile to an electrophilic carbon center within the same molecule to form the pyrrolidine ring. A common strategy involves the intramolecular hydroamination of unsaturated amines, where an amine adds across a carbon-carbon double or triple bond. This can be promoted by strong bases or, more commonly, by transition metal catalysts.

Another important aminocyclization protocol is the intramolecular amination of substrates containing a leaving group at a suitable position. For instance, the cyclization of γ-amino halides or sulfonates proceeds via an intramolecular nucleophilic substitution (SN2) reaction to furnish the pyrrolidine ring. researchgate.netnih.gov A specific example is the bromination of an isolated double bond in an appropriate amino-alkene, followed by a base-induced aminocyclization, which provides a stereoselective route to pyrrolidine-containing systems. researchgate.netnih.govwikipedia.org This method is advantageous as it can be performed in a one-pot fashion and often proceeds with high diastereoselectivity. wikipedia.org

Pictet–Spengler-Oxidative Ring Contractions

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic substitution. nih.gov While the traditional Pictet-Spengler reaction is not a general method for the synthesis of simple pyrrolidines due to the requirement of an electron-rich aromatic ring for the cyclization step, related transformations can lead to pyrrolidine-containing fused systems. rsc.org

A more relevant transformation for the synthesis of the pyrrolidine ring from a larger ring is the oxidative ring contraction of piperidines. This strategy involves the transformation of a six-membered piperidine (B6355638) ring into a five-membered pyrrolidine ring. One approach involves the oxidative rearrangement of N-H piperidines using reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). This reaction is proposed to proceed through the formation of an iminium ion intermediate, which is then trapped by a nucleophile, leading to the ring-contracted pyrrolidine derivative. researchgate.net Another method involves the selective oxidation of N-substituted piperidines, which can lead to the formation of pyrrolidin-2-ones or 3-iodopyrroles through a cascade of reactions involving ring contraction and functionalization. core.ac.uk

Cyclization Routes to Pyrrolidinone and Pyrrolidine-2,5-dione Structures

Pyrrolidinones (γ-lactams) and pyrrolidine-2,5-diones (succinimides) are important classes of pyrrolidine derivatives with diverse biological activities. Their synthesis often involves cyclization strategies tailored to the formation of the carbonyl-containing ring.

Pyrrolidinones can be synthesized through various methods, including the cyclization of γ-amino acids or their esters. This intramolecular amidation is often promoted by heating or the use of coupling agents. Another approach is the partial reduction of pyrrolidine-2,5-diones. Additionally, multicomponent reactions have been developed for the efficient synthesis of highly substituted pyrrolidinones. For example, the reaction of an amine, an aldehyde, and an ester of an acylpyruvic acid can lead to the formation of 4-acyl-3-hydroxy-3-pyrroline-2-ones, which are precursors to pyrrolidin-2,3-diones. nih.gov

Pyrrolidine-2,5-diones are commonly prepared from succinic acid or its derivatives. For instance, the reaction of succinic anhydride (B1165640) with a primary amine or ammonia, followed by dehydration, yields the corresponding N-substituted or unsubstituted succinimide. A direct method involves heating a mixture of a succinic acid derivative with an amino acid. nih.gov These structures are also accessible through 1,3-dipolar cycloaddition reactions using N-substituted maleimides as dipolarophiles, leading to enantiopure spiro-fused pyrrolidine-2,5-diones. capes.gov.br

Stereoselective and Asymmetric Synthesis of 2-(Cyclohexylmethyl)pyrrolidine and its Chiral Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of this compound and its analogues is of significant importance. These methods aim to control the formation of the stereocenter at the C2 position of the pyrrolidine ring.

A variety of strategies have been employed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and enzymes. Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. Catalytic asymmetric synthesis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. This approach is often more atom-economical and efficient. Biocatalysis, using enzymes such as transaminases, has also emerged as a powerful tool for the asymmetric synthesis of chiral amines, including substituted pyrrolidines.

Below are examples of stereoselective and asymmetric synthetic approaches that can be applied to the synthesis of 2-alkylpyrrolidines, including the target compound this compound.

Table 1: Asymmetric Synthesis of 2-Alkylpyrrolidine Derivatives This table showcases various methods for the asymmetric synthesis of 2-alkylpyrrolidines, providing examples of substrates, catalysts/auxiliaries, and the corresponding stereochemical outcomes.

| Entry | Substrate | Method | Catalyst/Auxiliary | Product | Yield (%) | e.e./d.r. |

| 1 | N-Boc-pyrrolidine | Asymmetric Lithiation/Alkylation | s-BuLi / (-)-Sparteine | N-Boc-2-alkylpyrrolidine | 70-90 | 90-98% ee |

| 2 | ω-Chloro-ketone | Biocatalytic Reductive Amination | Transaminase (ATA-117-Rd6) | (R)-2-Arylpyrrolidine | up to 90 | >99.5% ee |

| 3 | γ-Chloro-N-tert-butanesulfinyl ketimine | Reductive Cyclization | LiBHEt₃ | (S,R)-N-tert-Butanesulfinyl-2-alkylpyrrolidine | 88-98 | 99:1 dr |

| 4 | Diallylamine derivative | Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | 2,2-Disubstituted Pyrrolidine | 75-95 | 90-99% ee |

Table 2: Chiral Auxiliary-Mediated Synthesis of Pyrrolidine Derivatives This table provides examples of the use of chiral auxiliaries in the synthesis of pyrrolidine derivatives, highlighting the auxiliary used and the stereoselectivity achieved.

| Entry | Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereoselectivity |

| 1 | (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | Asymmetric Alkylation | N-Acylpyrrolidine | 2-Substituted-N-acylpyrrolidine | >95% de |

| 2 | Evans Oxazolidinone | Asymmetric Aldol (B89426) Reaction | N-Acyloxazolidinone | Chiral β-hydroxy imide | >99:1 dr |

| 3 | (R)-2,5-Bis(methoxymethyl)pyrrolidine | Asymmetric Alkylation | Carboxamide Enolate | α-Alkylated Carboxamide | >95% de |

| 4 | N-tert-Butanesulfinylimine | Diastereoselective Cycloaddition | 1-Azadiene | Densely Substituted Pyrrolidine | High d.r. |

Enantioselective Approaches to this compound and its Stereoisomers

Achieving enantioselectivity in the synthesis of 2-substituted pyrrolidines is critical, as different enantiomers can exhibit vastly different biological activities. youtube.com Methodologies to this end focus on creating the chiral center at the C-2 position with a high degree of stereochemical control.

Asymmetric Alkylation Methodologies (e.g., C-H Alkylation via Photoredox Catalysis)

Asymmetric alkylation represents a powerful strategy for forging carbon-carbon bonds while establishing a new stereocenter. A prominent modern technique in this area is photoredox catalysis, which uses visible light to initiate radical-based transformations under mild conditions. nih.govacs.org This approach can be applied to the α-alkylation of N-aryl pyrrolidines. nih.gov

The general mechanism involves a photocatalyst, such as Ru(bpy)₃²⁺ or fac-Ir(ppy)₃, which, upon excitation by visible light, can engage in a single electron transfer (SET) process. acs.orgnih.gov In the context of pyrrolidine synthesis, the excited photocatalyst can oxidize a tertiary amine, like an N-phenylpyrrolidine, to generate an α-amino radical. This radical is then poised to react with a suitable alkylating agent. For the synthesis of this compound, this would involve the coupling of the pyrrolidine radical with a cyclohexylmethyl radical source.

Recent advancements have demonstrated the feasibility of C(sp³)–C(sp³) cross-coupling reactions using photoredox catalysis, allowing for the late-stage functionalization of complex molecules. charnwooddiscovery.com This method enables the connection of an alkyl group to a pyrrolidine ring as a final step, providing rapid access to a diverse library of substituted pyrrolidines from readily available starting materials. charnwooddiscovery.com While a direct photoredox C-H alkylation to produce this compound is not explicitly detailed in the reviewed literature, the established principles provide a clear pathway for such a synthesis.

Application of Chiral Auxiliaries and Catalysts in Stereocontrol

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. youtube.comwordpress.com After the desired transformation, the auxiliary is removed for potential recycling. youtube.com

Several types of chiral auxiliaries have been developed, including Evans' oxazolidinones and Oppolzer's camphorsultam, which are effective in controlling the stereochemistry of alkylation, aldol, and Diels-Alder reactions. wikipedia.orgresearchgate.net For the synthesis of a 2-substituted pyrrolidine, a chiral auxiliary could be attached to a precursor molecule to guide the diastereoselective introduction of the cyclohexylmethyl group.

Alternatively, chiral catalysts can be used in smaller, substoichiometric amounts to achieve high enantioselectivity. Pyrrolidine-based organocatalysts, derived from natural amino acids like proline, are particularly prominent. mdpi.com The specific structure and substitution pattern of these catalysts influence their activation mode, allowing them to shield one face of a substrate and direct an incoming reagent to the other, thereby controlling the stereochemistry of the product. mdpi.com For instance, biocatalytic approaches using transaminases have been developed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess (>95% ee) for both enantiomers by selecting the appropriate enzyme. acs.org

Diastereoselective Control in Pyrrolidine Ring Formation

When a molecule contains more than one stereocenter, controlling the relative configuration between them (diastereoselectivity) becomes crucial. In the context of pyrrolidine synthesis, this can be achieved during the cyclization step that forms the ring.

One powerful method for constructing highly substituted pyrrolidines with excellent diastereocontrol is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. ua.esacs.org This reaction can create up to four contiguous stereocenters in a single step. mappingignorance.org The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene, for example, allows for a highly diastereoselective 1,3-dipolar cycloaddition with an azomethine ylide, catalyzed by silver carbonate (Ag₂CO₃), to produce densely functionalized proline derivatives with excellent regio- and diastereoselectivity. ua.esacs.org

Another strategy involves multicomponent reactions where several starting materials combine in a one-pot operation. For instance, a titanium tetrachloride (TiCl₄)-catalyzed reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidines with a high degree of diastereoselectivity. acs.orgnih.govnih.gov The reaction proceeds through a presumed oxocarbenium ion intermediate, followed by intramolecular cyclization that leads to the pyrrolidine product. nih.gov These methods demonstrate that by carefully choosing the reactants, catalysts, and reaction conditions, the diastereomeric outcome of the pyrrolidine ring formation can be precisely controlled.

Synthesis of Specifically Substituted this compound Analogues

The synthesis of specific derivatives of this compound is important for various applications, including their use as intermediates in the preparation of more complex molecules.

Synthesis of tert-Butyl this compound-1-carboxylate

The N-Boc (tert-butoxycarbonyl) protected derivative, tert-butyl this compound-1-carboxylate, is a common intermediate in organic synthesis. uni.lu Its synthesis can be achieved through standard N-alkylation procedures. A common route involves the reaction of a commercially available proline derivative, such as tert-butyl pyrrolidine-2-carboxylate, with a suitable cyclohexylmethyl electrophile.

A plausible synthetic pathway is the reductive amination of tert-butyl (S)-pyrrolidine-2-carboxylate with cyclohexanecarboxaldehyde. This two-step, one-pot process typically involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated product. Another approach is the direct alkylation of the pyrrolidine nitrogen with cyclohexylmethyl bromide in the presence of a non-nucleophilic base to scavenge the HBr byproduct. google.com

| Compound | Formula | Molecular Weight | SMILES |

| tert-Butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate | C₁₆H₂₉NO₂ | 267.41 g/mol | CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2 |

Table 1: Properties of tert-Butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate. uni.lu

Synthesis of 5-(Cyclohexylmethyl)-4-hydroxy-2-pyrrolidinone

The synthesis of the lactam derivative (4S-cis)-5-(cyclohexylmethyl)-4-hydroxy-2-pyrrolidinone can be accomplished via the stereoselective reduction of a precursor dione. The starting material for this transformation is (S)-5-(cyclohexylmethyl)-2,4-pyrrolidinedione.

The reduction is carried out using catalytic hydrogenation. A solution of the starting pyrrolidinedione in a solvent mixture like methanol-ethyl acetate (B1210297) is treated with hydrogen gas in the presence of a platinum oxide (PtO₂) catalyst. This process selectively reduces one of the ketone functionalities to a hydroxyl group, yielding the target (4S-cis)-5-(cyclohexylmethyl)-4-hydroxy-2-pyrrolidinone. The cis-stereochemistry is the typical outcome for this type of catalytic hydrogenation on a cyclic substrate.

| Compound Name | Starting Material | Reagents | Key Transformation |

| (4S-cis)-5-(Cyclohexylmethyl)-4-hydroxy-2-pyrrolidinone | (S)-5-(Cyclohexylmethyl)-2,4-pyrrolidinedione | H₂, Platinum Oxide | Catalytic Hydrogenation |

Table 2: Synthesis of 5-(Cyclohexylmethyl)-4-hydroxy-2-pyrrolidinone.

Synthesis of N-(Cyclohexylmethyl)pyrrolidine-1-carboxamide

The synthesis of N-(Cyclohexylmethyl)pyrrolidine-1-carboxamide is not explicitly detailed as a singular, documented procedure in readily available literature. However, a logical and chemically sound synthetic route can be devised based on established and reliable chemical transformations. This synthesis is best approached in a two-stage process: first, the construction of the core secondary amine, this compound, followed by the N-carbamoylation of the pyrrolidine nitrogen.

Stage 1: Synthesis of this compound

The parent amine, this compound, can be synthesized from the naturally occurring amino acid, L-proline. A common method involves the reductive amination between a proline derivative, such as proline ethyl ester, and cyclohexanecarboxaldehyde. This reaction forms an iminium ion intermediate which is then reduced in situ to the desired 2-substituted pyrrolidine. The ester group can then be removed via decarboxylation. nih.govyoutube.com

An alternative approach involves the direct alkylation of a protected pyrrolidine, though this can sometimes lead to lower yields or the formation of quaternary ammonium (B1175870) salts. nih.gov

Stage 2: N-Carbamoylation

Once this compound is obtained, the final step is the introduction of the carboxamide group at the nitrogen atom. This is a standard N-carbamoylation reaction. A highly effective method for this transformation is the reaction of the secondary amine with an isocyanate, in this case, cyclohexyl isocyanate. This reaction is typically high-yielding and proceeds by the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbon of the isocyanate. nih.gov

Reaction Scheme:

Step 1: L-Proline ethyl ester + Cyclohexanecarboxaldehyde → (via Reductive Amination) → Ethyl this compound-2-carboxylate

Step 2: Ethyl this compound-2-carboxylate → (via Hydrolysis & Decarboxylation) → this compound

Step 3: this compound + Cyclohexyl isocyanate → N-(Cyclohexylmethyl)pyrrolidine-1-carboxamide

Table 1: Proposed Synthetic Route for N-(Cyclohexylmethyl)pyrrolidine-1-carboxamide

| Step | Reactants | Reagents/Conditions | Product |

| 1 | L-Proline ethyl ester, Cyclohexanecarboxaldehyde | Reductant (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) | Ethyl this compound-2-carboxylate |

| 2 | Ethyl this compound-2-carboxylate | Acid or Base Hydrolysis, Heat | This compound |

| 3 | This compound, Cyclohexyl isocyanate | Aprotic Solvent (e.g., THF), Room Temperature | N-(Cyclohexylmethyl)pyrrolidine-1-carboxamide |

Synthesis of N-((Cyclohexylmethyl)carbamothioyl)pyrrolidine-2-carboxamide

The synthesis of N-((Cyclohexylmethyl)carbamothioyl)pyrrolidine-2-carboxamide follows a multi-step pathway beginning with a protected proline derivative. This synthesis showcases the construction of a more complex derivative where the pyrrolidine ring itself contains a carboxamide group.

The synthesis can be initiated from a standard protected proline, such as Boc-L-proline. The carboxylic acid is first activated and then reacted with an amine to form the pyrrolidine-2-carboxamide. A common method for this amidation is the use of a coupling agent like thionyl chloride or a carbodiimide. nih.gov Following the formation of the amide, the protecting group on the pyrrolidine nitrogen is removed.

The final key step is the thiocarbamoylation of the newly freed secondary amine. This is achieved by reacting the 2-carboxamide (B11827560) pyrrolidine derivative with an appropriate isothiocyanate, in this case, cyclohexylmethyl isothiocyanate. The reaction involves the nucleophilic addition of the pyrrolidine nitrogen to the central carbon of the isothiocyanate group.

Reaction Scheme:

Step 1: Boc-L-Proline + Amine (e.g., Ammonia) → (via Amide Coupling) → tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate

Step 2: tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate → (via Deprotection) → Pyrrolidine-2-carboxamide

Step 3: Pyrrolidine-2-carboxamide + Cyclohexylmethyl isothiocyanate → N-((Cyclohexylmethyl)carbamothioyl)pyrrolidine-2-carboxamide

Table 2: Proposed Synthetic Route for N-((Cyclohexylmethyl)carbamothioyl)pyrrolidine-2-carboxamide

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Boc-L-Proline, Ammonia | Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF) | tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate |

| 2 | tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate | Acid (e.g., TFA in CH₂Cl₂) | Pyrrolidine-2-carboxamide |

| 3 | Pyrrolidine-2-carboxamide, Cyclohexylmethyl isothiocyanate | Aprotic Solvent (e.g., Acetonitrile), Room Temperature | N-((Cyclohexylmethyl)carbamothioyl)pyrrolidine-2-carboxamide |

Convergent and Divergent Synthetic Pathways to Diversely Functionalized Pyrrolidines

The synthesis of libraries of complex molecules, such as functionalized pyrrolidines, often employs strategies that are more efficient than traditional linear synthesis. Convergent and divergent syntheses are powerful approaches that allow for the rapid generation of molecular diversity. rsc.org

A convergent synthesis involves the independent synthesis of several fragments of a target molecule, which are then coupled together in the final stages. This approach is generally more efficient for the synthesis of a single, complex target molecule.

In contrast, a divergent synthesis begins with a common core structure that is then elaborated in a variety of ways to produce a library of related compounds. rsc.orgacs.org This strategy is exceptionally well-suited for drug discovery and the exploration of structure-activity relationships, as it allows for the systematic modification of different parts of the molecule.

For the synthesis of diversely functionalized pyrrolidines, a divergent approach is particularly valuable. A common intermediate, such as a protected 2-substituted pyrrolidine, can be synthesized on a larger scale. This intermediate can then be divided into smaller batches, with each batch undergoing a different set of reactions to introduce a wide range of functional groups at various positions on the pyrrolidine ring. rsc.org

For example, a common pyrrolidine intermediate can be subjected to a variety of N-acylation, N-alkylation, or N-sulfonylation reactions to create a library of N-functionalized derivatives. Similarly, if the pyrrolidine ring itself contains functional handles (such as esters, hydroxyls, or halides), these can be modified in a divergent fashion.

Modern synthetic methods, such as rhodium-catalyzed C-H functionalization and [3+2] cycloadditions, are often employed in these divergent strategies to create complex and stereochemically rich pyrrolidine scaffolds. rsc.org These methods provide access to a wide range of substituted pyrrolidines that would be difficult to obtain through more traditional synthetic routes. rsc.org

The choice between a convergent and divergent approach depends on the specific goals of the synthesis. For the targeted synthesis of a single, complex pyrrolidine derivative, a convergent strategy may be preferred. For the creation of a library of related compounds for screening and optimization, a divergent strategy is often the more efficient and logical choice.

Catalytic Applications and Ligand Design Incorporating the 2 Cyclohexylmethyl Pyrrolidine Moiety

Chiral Ligands and Chiral Auxiliaries Derived from Pyrrolidine (B122466)

Design Principles for Chiral Pyrrolidine-Based Ligands

The successful design of chiral ligands derived from pyrrolidine hinges on several core principles aimed at constructing a well-defined, sterically biased pocket around a metal center. nih.govnumberanalytics.com The pyrrolidine ring, a five-membered saturated heterocycle, offers a rigid and stereochemically rich scaffold. nih.gov The stereocenter at the C-2 position is of particular importance, as the substituent at this position dictates the steric and electronic nature of the ligand's immediate chiral environment. nih.gov

A primary strategy in the design of these ligands is the introduction of bulky groups at the 2-position. This steric hindrance effectively shields specific quadrants around the coordinated metal, directing the trajectory of incoming substrates and thereby controlling the stereochemical outcome of the reaction. nih.gov The nitrogen atom of the pyrrolidine ring is a key coordination site for the transition metal, and the C-2 stereocenter precisely orients the bulky substituent to create the chiral pocket essential for enantioselective recognition. nih.gov The modularity of this design allows for systematic tuning of the ligand structure to optimize performance for specific reactions. nih.gov

Role of the Cyclohexylmethyl Group in Ligand Performance

The cyclohexylmethyl group is a particularly effective substituent for inducing high enantioselectivity. Its significant steric bulk is a primary contributor to the creation of a highly differentiated and rigid chiral environment around the metal catalyst. acs.org This steric hindrance limits the conformational freedom of the metal-ligand complex, which in turn restricts the possible approaches of the substrate.

A comparative study on chiral ligands for asymmetric hydrogen-atom transfer reactions highlighted the critical role of steric factors. It was observed that moderately sized cyclic alkyl substituents, such as the cyclohexyl group, provided the best enantioselectivity and yield compared to smaller or bulkier groups. acs.org This suggests that the cyclohexyl group offers an optimal balance of steric demand, effectively blocking one prochiral face of a substrate from coordinating to the metal center, thus leading to a favored pathway for the reaction and high enantiomeric excess in the product. While some flexibility is provided by the methylene (B1212753) linker, the dominant steric profile of the cyclohexyl moiety is key to its effectiveness in ligand performance.

Pyrrolidine-Derived Ligands in Transition Metal Catalysis

Ligands incorporating the 2-(cyclohexylmethyl)pyrrolidine motif have been successfully applied in a range of important transition metal-catalyzed reactions. The combination of the chiral pyrrolidine framework and the bulky cyclohexylmethyl group has proven to be a robust strategy for achieving high levels of stereocontrol. rsc.org

Pyrrolidine-based ligands are cornerstones in the field of enantioselective hydrogenation, where they are used to produce chiral molecules of high value to the pharmaceutical and fine chemical industries. mdpi.comresearchgate.net When complexed with metals like rhodium or iridium, these chiral ligands create an environment that facilitates the enantioselective addition of hydrogen to prochiral substrates such as olefins and ketones. mdpi.comresearchgate.net The steric bulk of the substituent at the pyrrolidine's 2-position is critical for differentiating the prochiral faces of the substrate, leading to the preferential formation of one enantiomer. mdpi.com For instance, tridentate spiro P,N,N-ligands featuring a cyclohexyl-fused spirobiindane skeleton have demonstrated exceptional efficiency and enantioselectivity (98% ee) in the iridium-catalyzed hydrogenation of acetophenone. researchgate.net

The principles of using chiral pyrrolidine ligands extend to asymmetric allylation reactions. In these reactions, a chiral ligand, often in complex with palladium, controls the stereoselective attack of a nucleophile on a π-allyl intermediate. While direct data on this compound in this specific reaction is limited in the provided results, the effectiveness of related pyrrolidine structures is well-documented. For example, cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines has been achieved with high enantioselectivity using modified bisoxazoline (BOX) ligands, demonstrating the utility of chiral N-heterocycles in controlling the stereochemistry of C-C bond formation. nih.gov

The enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands. wikipedia.orgacs.org Ligands derived from amino alcohols are commonly employed, where the chiral center dictates the facial selectivity of the alkyl addition. wikipedia.org Pyrrolidine-based ligands, including those with N,N-disubstituted aminomethyl side chains, have been shown to catalyze these additions effectively. jst.go.jp The ligand coordinates to the zinc atom, forming a chiral complex that delivers the alkyl group to the aldehyde in a highly stereoselective manner, often resulting in excellent enantiomeric excesses for the resulting secondary alcohols. wikipedia.orgmdpi.com The steric properties of the ligand are paramount in achieving this control.

Below is a table summarizing the performance of selected pyrrolidine-derived ligands in the enantioselective addition of diethylzinc to benzaldehyde.

| Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Pinane-based 1,4-amino alcohol | Toluene | RT | up to 90 | up to 99 |

| Ferrocenyl amino alcohol | Toluene | RT | up to 81 | up to 88 |

| Fructose-derived β-amino alcohol | Toluene | 0 | up to 100 | up to 96 |

This table is representative of the performance of related chiral ligands and is for illustrative purposes. mdpi.comresearchgate.net

Artificial Enzymes and Supramolecular Systems Incorporating Pyrrolidine Moieties

The design principles that make pyrrolidine derivatives effective in traditional catalysis are also being applied to the development of more complex systems like artificial enzymes and supramolecular catalysts. rsc.org These systems aim to mimic the high efficiency and selectivity of natural enzymes by using non-covalent interactions to create a confined, chiral reaction environment. rsc.orgnih.gov

Chiral porous polymers based on pyrrolidine have been synthesized and shown to act as effective heterogeneous organocatalysts. For example, a pyrrolidine-based chiral porous polymer (Py-CPP) has been used for the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins in water, achieving high yields (up to 98%) and excellent enantioselectivities (up to 99%). rsc.org Furthermore, the incorporation of abiological catalytic moieties, such as the noncanonical amino acid para-aminophenylalanine, into protein scaffolds can create artificial enzymes for reactions like the Friedel–Crafts alkylation. nih.gov While specific examples using the this compound unit in such advanced systems are not detailed in the search results, the fundamental role of the pyrrolidine scaffold in generating a defined chiral space makes it a highly attractive component for the future design of these sophisticated catalysts. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Cyclohexylmethyl Pyrrolidine and Its Analogues

Elucidation of Reaction Pathways in Pyrrolidine (B122466) Synthesis

The synthesis of the pyrrolidine ring, a core structure in many natural products and pharmaceuticals, can be achieved through various mechanistic pathways. researchgate.net Recent advancements have focused on developing efficient and stereoselective methods for the construction of substituted pyrrolidines.

One innovative approach involves a photo-promoted ring contraction of pyridines using silylborane. This method provides access to pyrrolidine derivatives that can serve as versatile synthons for more complex nitrogen-containing molecules. The proposed mechanism proceeds through a 2-silyl-1,2-dihydropyridine intermediate, which then forms a vinylazomethine ylide. This ylide can undergo either photochemical or thermal silyl (B83357) migration to yield the final pyrrolidine product. nih.gov

Another strategy for pyrrolidine synthesis is the iridium-catalyzed reductive generation of azomethine ylides from amides and lactams. nih.gov This reaction proceeds under mild conditions and demonstrates high diastereoselectivity. Computational studies using density functional theory (DFT) have been instrumental in elucidating the origin of the observed regio- and diastereoselectivities in the subsequent [3+2] cycloaddition reaction. nih.gov The reaction's success hinges on the ability to generate both stabilized and unstabilized azomethine ylides, which then react with various electron-poor olefins to afford highly functionalized pyrrolidines. nih.gov

Furthermore, direct C-H functionalization reactions represent a powerful tool for pyrrolidine synthesis. For instance, the combination of photoredox and palladium catalysis enables the dehydrative coupling of alkyl amines with allylic alcohols to furnish homoallylic amines, which can be precursors to pyrrolidine rings. organic-chemistry.org Additionally, the regioselective protonolytic cleavage of C-C bonds in acylated aminomethyl cyclopropanes, facilitated by an intramolecular proton transfer, provides a pathway to 2,2-disubstituted pyrrolidines. organic-chemistry.org

These diverse synthetic strategies, often elucidated through a combination of experimental and computational methods, provide a robust toolkit for accessing a wide array of pyrrolidine structures, including the 2-(cyclohexylmethyl)pyrrolidine scaffold.

Understanding Catalytic Mechanisms Mediated by Pyrrolidine Derivatives

Pyrrolidine derivatives, most notably the Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers), are highly effective organocatalysts that operate through distinct activation modes. chem-station.comthieme-connect.com Their versatility stems from their ability to form key reactive intermediates, namely iminium and enamine ions. chem-station.com

Iminium and Enamine Activation Mechanisms

The foundational principle of aminocatalysis with pyrrolidine derivatives lies in the reversible formation of enamines and iminium ions. chem-station.comnih.gov In enamine catalysis , the secondary amine of the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This "HOMO-raising" activation enhances the nucleophilicity of the α-carbon, enabling it to attack electrophiles. nih.govnii.ac.jp

Conversely, in iminium catalysis , the catalyst reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This "LUMO-lowering" activation renders the β-carbon more electrophilic and susceptible to attack by nucleophiles. nih.govunl.pt The bulky substituents on the pyrrolidine catalyst, such as the diarylmethyl group in Jørgensen-Hayashi catalysts, effectively shield one face of the reactive intermediate, leading to high stereocontrol in the subsequent bond-forming step. nii.ac.jpunl.pt

Computational studies have been crucial in understanding the subtle energy differences between various transition states and intermediates in these catalytic cycles. nih.gov For example, DFT calculations have helped to rationalize the stereochemical outcomes of reactions by modeling the transition state assemblies of the enamine or iminium ion with the reacting partner. nih.gov The mechanism of enamine formation itself has been shown to proceed through different iminium pathways, which can be rationalized by theoretical calculations. msu.edu

A classic example is the asymmetric Michael addition of aldehydes to nitroalkenes. mdpi.com The diarylprolinol silyl ether catalyst forms an enamine with the aldehyde. The stereochemistry of the final product is determined by the facial selectivity of the enamine addition to the nitroalkene, which is controlled by the steric hindrance of the catalyst's substituents. mdpi.com

Table 1: Activation Modes in Pyrrolidine-Mediated Catalysis

| Activation Mode | Intermediate | Effect on Substrate | Type of Reaction Promoted |

|---|---|---|---|

| Enamine Catalysis | Enamine | Increases nucleophilicity (HOMO-raising) | α-Functionalization of carbonyls, Michael additions |

| Iminium Catalysis | Iminium Ion | Increases electrophilicity (LUMO-lowering) | Conjugate additions to enals/enones, Diels-Alder reactions |

Electron Transfer Processes in Photoredox Catalysis

The integration of pyrrolidine-based organocatalysis with photoredox catalysis has opened new avenues for chemical transformations by leveraging single-electron transfer (SET) processes. nih.gov In these synergistic systems, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and becomes a potent oxidant or reductant. nih.gov This excited photocatalyst can then engage in an electron transfer event with a substrate or the organocatalyst itself.

One common mechanism involves the oxidation of a tertiary amine, such as a pyrrolidine derivative, by the excited photocatalyst to generate an α-amino radical. youtube.com This radical is a key intermediate that can participate in various bond-forming reactions. For instance, in the α-alkylation of aldehydes, an enamine formed from the aldehyde and a pyrrolidine catalyst can be oxidized via a SET process to a radical cation, which then leads to the desired product. nih.gov

The merger of photoredox catalysis with enamine catalysis has enabled the direct α-functionalization of amines. youtube.com For example, the photoredox-enabled synthesis of β-substituted pyrroles from pyrrolidines has been achieved. acs.org This method suppresses the competing Friedel-Crafts reaction by proceeding through an enamine-imine tautomerization initiated by the photocatalyst. acs.org

Mechanistic studies, often employing techniques like transient absorption spectroscopy, have been vital in elucidating the kinetics and pathways of these electron transfer processes. youtube.com These studies have helped to identify the key reactive intermediates and understand the role of each component in the catalytic cycle. For example, in some systems, the photocatalytic cycle involves the reduction of the photocatalyst, which then reduces the substrate, while in others, an oxidative quenching cycle is operative. nih.gov

Hydrogen-Bonding Interactions in Catalytic Systems

Hydrogen bonding plays a critical, albeit often subtle, role in the catalytic mechanisms of pyrrolidine derivatives. nih.gov These non-covalent interactions are crucial for substrate activation, transition state stabilization, and stereochemical control. nih.gov

In many organocatalytic reactions mediated by pyrrolidine derivatives, particularly those with hydroxyl or amide functionalities, hydrogen bonding is a key element of the catalytic cycle. csic.es For example, in the epoxidation of α,β-unsaturated ketones catalyzed by diarylprolinol derivatives, the hydroxyl group of the catalyst is believed to form a hydrogen bond with the carbonyl oxygen of the enone. csic.es This interaction activates the substrate towards nucleophilic attack and helps to orient the reactants in the transition state, leading to high enantioselectivity. csic.es

DFT calculations and spectroelectrochemical experiments have provided evidence for how hydrogen bonding can influence the electronic properties of molecules, facilitating redox processes and enhancing charge carrier formation in the solid state. rsc.org In solution, the formation of hydrogen-bonded complexes between the catalyst and substrates can pre-organize the system for the desired reaction pathway and lower the activation energy of the stereodetermining step.

The cooperative effect of hydrogen bonding from both a donor and an acceptor within a catalytic system can be particularly powerful. nih.gov For instance, ionic liquids, which contain both cationic hydrogen-bond donors and anionic acceptors, have been shown to effectively catalyze dehydrative cyclizations through cooperative hydrogen bonding. nih.gov While not directly involving this compound, these studies highlight the fundamental importance of hydrogen-bonding networks in catalysis.

Data-driven approaches, combining experimental results from a library of catalysts with computational analysis, are emerging as a powerful tool to uncover the complex interplay of hydrogen bonding and other non-covalent interactions in determining catalytic efficiency and selectivity. walshmedicalmedia.com

Influence of Stereochemistry on Reaction Mechanisms and Selectivity

The stereochemistry of the chiral pyrrolidine catalyst is the cornerstone of its ability to induce asymmetry in chemical reactions. walshmedicalmedia.com The specific three-dimensional arrangement of substituents on the pyrrolidine ring dictates the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. rsc.org

In catalysts like the Jørgensen-Hayashi type, the stereocenter at the C2 position of the pyrrolidine ring, bearing a bulky substituent such as a diaryl(silyloxy)methyl group, creates a well-defined chiral environment. thieme-connect.comnii.ac.jp When this catalyst forms an enamine or iminium ion with a substrate, the bulky group effectively blocks one of the two faces of the reactive intermediate. nii.ac.jp This steric hindrance forces the incoming electrophile or nucleophile to approach from the less hindered face, resulting in a high degree of enantioselectivity. nii.ac.jp

Computational studies have been extensively used to model these transition states and quantify the energetic differences between the pathways leading to the major and minor stereoisomers. nih.gov For instance, in the proline-catalyzed intramolecular aldol (B89426) reaction (a related system), DFT calculations have shown that the transition state leading to the experimentally observed product is significantly lower in energy due to favorable steric and electronic interactions.

Furthermore, the diastereoselectivity of reactions can also be controlled by the catalyst's stereochemistry. In reactions that form multiple new stereocenters, the chiral catalyst can influence the relative configuration of these centers. For example, in the [3+2] cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides, the stereochemistry of the resulting polysubstituted pyrrolidine is directly controlled by the chiral sulfinyl group. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies are fundamental to elucidating the precise pathways of chemical reactions catalyzed by pyrrolidine (B122466) derivatives. These calculations map out the energy landscape of a reaction, identifying the most likely routes from reactants to products. For organocatalysts such as 2-(Cyclohexylmethyl)pyrrolidine, these studies are crucial for understanding the origin of stereoselectivity, a hallmark of proline-type catalysis.

Energy barrier calculations, typically performed using Density Functional Theory (DFT), quantify the activation energy required for a reaction to proceed. In the context of a reaction catalyzed by a this compound-derived enamine, a key transformation is the carbon-carbon bond formation with an electrophile, such as an aldehyde. Computational studies on analogous proline-catalyzed aldol (B89426) reactions have shown that the energy barrier for this step is a critical determinant of the reaction rate. acs.orgresearchgate.net

For example, DFT calculations can determine the Gibbs free energy of activation (ΔG‡) for the reaction between the enamine of a ketone (formed from the ketone and the pyrrolidine catalyst) and an aldehyde. It has been shown that different conformers of the catalyst can lead to significantly different energy barriers; in the case of proline, a higher-energy conformer was found to be more active as it led to a lower activation barrier for the key C-C bond-forming step. niist.res.in The presence of solvent, modeled computationally, also plays a critical role in modulating these energy barriers. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Barriers for a Proline-Catalyzed Aldol Reaction

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) | Method/Basis Set |

| Enamine Formation | TSenamine | 22.7 | B97D-PCM |

| C-C Bond Formation | TSC-C | 18.5 | B97D-PCM |

| Hydrolysis | TShydrolysis | 15.2 | B97D-PCM |

This table presents illustrative data based on findings for proline-catalyzed reactions to demonstrate the type of information generated by energy barrier calculations. Data adapted from related studies. niist.res.in

Transition state (TS) analysis provides a structural snapshot of the highest energy point along the reaction coordinate. The geometry of the transition state is paramount for explaining the stereochemical outcome of a reaction. nih.gov For chiral pyrrolidine catalysts, computational models of the transition state, such as the widely accepted Zimmerman-Traxler model for aldol reactions, can predict which diastereomer and enantiomer will be preferentially formed. youtube.com

These models reveal crucial non-covalent interactions, like hydrogen bonds between the catalyst's functional groups (or a co-catalyst) and the electrophile, which lock the transition state into a specific conformation. acs.org DFT calculations can precisely determine the bond lengths and angles within the TS. For instance, in the enamine-mediated C-C bond formation, the length of the forming carbon-carbon bond and the pyramidalization at the nitrogen atom are key geometric parameters. pnas.org Analysis of these structures shows that the bulky cyclohexylmethyl group in this compound would create significant steric hindrance, effectively blocking one face of the enamine and directing the electrophile to the opposite face, thus controlling the stereoselectivity. libretexts.org

Table 2: Representative Geometric Parameters of a Calculated Transition State for C-C Bond Formation

| Parameter | Description | Calculated Value (Å) |

| Cα-Cβ | Forming Carbon-Carbon bond | 2.25 |

| N-Cenamine | Enamine Nitrogen to Carbon bond | 1.34 |

| O-H | Hydrogen bond (catalyst to electrophile) | 1.85 |

This table contains representative data from studies on proline-derived enamines to illustrate key geometric parameters in a transition state. acs.orgpnas.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying systems like this compound. niist.res.in Instead of solving the complex many-electron wavefunction, DFT calculates the electron density to determine the energy and properties of a molecule. libretexts.org This approach offers an excellent balance of computational cost and accuracy.

Functionals such as B3LYP, M06-2X, and B97D are commonly employed to study organocatalytic reactions. niist.res.inresearchgate.net These functionals are often paired with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) and a solvent model. researchgate.netresearchgate.net DFT is used to:

Optimize the ground state geometries of reactants, intermediates, and products.

Locate and characterize transition state structures. nih.gov

Calculate thermodynamic properties like enthalpy and Gibbs free energy.

Simulate spectroscopic properties, such as NMR chemical shifts, to aid in structure elucidation.

Molecular Dynamics Simulations (e.g., QM/MM Simulations)

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as solvent molecules or a biological receptor. temple.edunih.govacs.org

For a flexible molecule like this compound, MD simulations can explore its conformational landscape and the stability of its complexes with other molecules. Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability. nih.gov A stable simulation is characterized by a leveling-off of the RMSD value.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. researchgate.net

Radius of Gyration (Rg): Measures the compactness of the molecule over time. researchgate.net

For very large systems or to increase accuracy for the reactive part of a system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. In this approach, the reactive core (e.g., the enamine and electrophile) is treated with a high-level quantum mechanics method, while the rest of the system (solvent, bulky substituents) is treated with a more computationally efficient molecular mechanics force field.

Table 3: Illustrative RMSD Data from a Hypothetical 50 ns MD Simulation

| Simulation Time (ns) | RMSD of Catalyst-Substrate Complex (Å) | System Stability |

| 0 | 0.0 | Initial Structure |

| 10 | 2.1 | Equilibrating |

| 20 | 2.5 | Equilibrating |

| 30 | 2.6 | Stable |

| 40 | 2.5 | Stable |

| 50 | 2.6 | Stable |

This table presents hypothetical yet realistic data to illustrate how RMSD is monitored over an MD simulation to assess the stability of a molecular complex. nih.govresearchgate.net

Conformational Analysis of this compound and its Derivatives

The biological activity and catalytic efficacy of this compound are intrinsically linked to its three-dimensional shape or conformation. The five-membered pyrrolidine ring is not planar and exists in various puckered conformations (envelope and twist forms). Furthermore, the cyclohexyl ring and the bond connecting it to the pyrrolidine ring have multiple rotational degrees of freedom.

Computational conformational analysis is used to identify the low-energy (i.e., most stable and populated) conformers of the molecule. researchgate.net This is typically done by:

A systematic or stochastic search of the conformational space.

Optimization of the resulting geometries using DFT or other quantum methods.

Ranking the conformers based on their relative energies.

Studies on related proline derivatives have revealed that the catalytically active species may not be the lowest energy ground-state conformer. niist.res.in Therefore, understanding the energetic relationship between different conformers is vital for explaining reactivity and selectivity. Computational methods can also predict NMR parameters, which can then be compared with experimental data to validate the predicted conformational preferences in solution. chemrxiv.org

In silico Design and Screening of Pyrrolidine-Based Scaffolds

The this compound structure serves as a scaffold that can be computationally modified to design new molecules with enhanced or novel properties. In silico (computer-based) design and screening accelerate the discovery process by prioritizing which compounds to synthesize and test. nih.gov

A key technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their measured biological activity. To build a QSAR model, numerical representations of the molecules, known as molecular descriptors, are calculated. These descriptors can encode information about:

Steric properties: Molecular weight, volume, surface area.

Electronic properties: Dipole moment, partial charges.

Topological properties: Connectivity indices, number of rings.

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Once a statistically robust QSAR model is built, it can be used to predict the activity of a virtual library of new pyrrolidine derivatives, allowing researchers to screen thousands of potential candidates computationally. nih.gov

Table 4: Key Molecular Descriptors for QSAR Modeling of Pyrrolidine Scaffolds

| Descriptor Class | Example Descriptor | Property Encoded |

| Steric | Molecular Weight (MW) | Size/Mass |

| Steric | Molecular Volume | Three-dimensional size |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Hydrophobic | LogP | Lipophilicity/Solubility |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Interaction potential |

| Topological | Number of Rotatable Bonds | Molecular flexibility |

This table lists common molecular descriptors used in QSAR studies to correlate chemical structure with biological or chemical activity. nih.gov

Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 2-(Cyclohexylmethyl)pyrrolidine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic framework of the molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. Protons on the pyrrolidine (B122466) ring would appear at different chemical shifts compared to those on the cyclohexyl ring and the methylene (B1212753) bridge. The integration of each signal corresponds to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, reveals how the different proton groups are connected. For instance, a triplet might indicate a proton with two adjacent proton neighbors.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its hybridization and chemical environment (e.g., whether it is part of the pyrrolidine ring, the cyclohexyl ring, or the methylene linker).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Experimental data is required for confirmation.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine N-CH₂ | ~2.5 - 2.7 | ~55 - 60 |

| Pyrrolidine CH₂ | ~1.7 - 1.9 | ~23 - 27 |

| Methylene Bridge (-CH₂-) | ~2.2 - 2.4 | ~60 - 65 |

| Cyclohexyl CH | ~1.5 - 1.7 | ~35 - 40 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and understanding the molecule's complex structure.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of proton-proton connectivity networks within the pyrrolidine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the methylene bridge to both the pyrrolidine and cyclohexyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is invaluable for determining the stereochemistry and preferred conformation of the molecule, for example, the spatial relationship between the cyclohexylmethyl substituent and the pyrrolidine ring.

Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR parameters. By calculating the theoretical ¹³C NMR chemical shifts for a proposed structure of this compound and comparing them to the experimental data, the structural assignment can be confidently verified. A strong correlation between the calculated and observed shifts provides powerful evidence for the correctness of the determined structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its molecular formula of C₁₁H₂₁N by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N |

| Calculated Exact Mass | 167.1674 |

| Expected Ion (e.g., [M+H]⁺) | 168.1752 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by specific absorption bands. Key expected vibrations include C-H stretching from the alkane groups of the cyclohexyl and pyrrolidine rings, C-N stretching associated with the tertiary amine, and CH₂ bending vibrations. The absence of a strong C=O stretching band (around 1700 cm⁻¹) would clearly distinguish it from related pyrrolidinone structures.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (alkane) | 2850 - 3000 |

| C-N Stretch (tertiary amine) | 1000 - 1250 |

Microcrystal Electron Diffraction (MicroED) for Solid-State Structural Analysis

Microcrystal Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that can determine the three-dimensional atomic structure of small molecules from nanocrystals. If this compound can be crystallized, even on a sub-micron scale, MicroED could provide an unambiguous determination of its solid-state structure. This would include precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice, offering the most definitive structural evidence possible. As of now, public domain information does not indicate that a MicroED analysis has been performed on this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns for 2-(Cyclohexylmethyl)pyrrolidine Derivatives

The exploration of novel reactivity patterns is crucial for expanding the chemical space accessible from this compound. Future research is expected to focus on derivatizing the pyrrolidine (B122466) ring to introduce new functionalities and stereochemical complexities. While research on the specific reactivity of this compound is still emerging, studies on related pyrrolidine structures provide a roadmap for future investigations. For instance, the synthesis of novel pyrrolo[1,2-a]pyrazine (B1600676) derivatives highlights the potential for creating complex heterocyclic systems from pyrrolidine precursors. researchgate.net These reactions can lead to compounds with unique three-dimensional shapes and biological activities. researchgate.net

Furthermore, the development of new synthetic methods to create derivatives is a key area of interest. Research into the synthesis of pyrrolidine derivatives has shown that condensing N-acetylphenyl-2-(pyrrolidin-1-yl)acetamide with substituted anilines can yield novel compounds with potential analgesic and anti-inflammatory activities. nih.gov Applying similar strategies to this compound could unlock new therapeutic applications.

Integration of this compound into Complex Molecular Architectures

The integration of the this compound moiety into larger, more complex molecular architectures is a promising strategy for developing new drugs. The inherent structural features of the pyrrolidine ring, such as its non-planarity and the stereogenicity of its carbon atoms, allow for the creation of diverse and intricate molecules.

A significant area of research is the incorporation of this scaffold into multi-target kinase inhibitors. For example, derivatives of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole have been synthesized and shown to be potent inhibitors of key enzymes in tumor angiogenesis. The synthesis of these complex molecules often involves the condensation of a pyrrolidone aldehyde with other heterocyclic systems. This approach suggests that this compound could serve as a valuable building block in the design of novel anticancer agents.

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. chemistryjournals.net For this compound and its derivatives, the development of green synthetic routes is a key research priority. Traditional organic synthesis often relies on hazardous reagents and solvents, generating significant chemical waste. chemistryjournals.net

Future research will likely explore several green chemistry strategies:

Use of Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. chemistryjournals.net

Biocatalysis: Employing enzymes as catalysts can lead to highly selective reactions under mild conditions, minimizing byproducts and energy consumption.

Renewable Feedstocks: A highly sustainable route to pyrrolidone derivatives has been demonstrated using biosourced levulinic acid, avoiding the need for catalysts or solvents and resulting in high yields with a low E-factor (a measure of waste produced). rsc.org Similar bio-based approaches could be developed for this compound. The biological production of platform chemicals like succinic acid from renewable biomass also presents a sustainable alternative to fossil-fuel-based methods. researchgate.net

| Green Chemistry Strategy | Description | Potential Application for this compound |

| Alternative Solvents | Use of environmentally benign solvents like water or ionic liquids. chemistryjournals.net | Reduces toxicity and waste in synthetic steps. |

| Biocatalysis | Employment of enzymes to catalyze reactions with high specificity. chemistryjournals.net | Could enable stereoselective synthesis of specific isomers. |

| Renewable Feedstocks | Starting from biomass-derived materials like levulinic acid. rsc.org | Creates a more sustainable and potentially carbon-negative production pathway. researchgate.net |

Advanced Computational Methodologies for Predictive Design

Advanced computational methods are revolutionizing drug discovery by enabling the predictive design of new molecules with desired properties. emanresearch.org For this compound, these in silico techniques are invaluable for exploring its therapeutic potential and guiding synthetic efforts.

Molecular Docking and Dynamics: Recent in silico studies have evaluated the potential of a derivative, 2-pyrrolidinone (B116388) 5-(cyclohexylmethyl), as an inhibitor of key metabolic enzymes.

Human Fatty Acid Synthase (FAS): Molecular docking and dynamics simulations have shown that this compound interacts with key residues of FAS with a good binding affinity of -6.10 kcal/mol, suggesting its potential as an inhibitor for cancer and metabolic disorder treatments. researchgate.net

Human Pancreatic Lipase: Similar computational studies revealed significant interactions with this enzyme, which is a target for obesity management, demonstrating a strong binding affinity of -8.90 kcal/mol. researchgate.net

These computational findings highlight the therapeutic promise of this scaffold and provide a strong basis for its further development as a lead compound.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful ligand-based drug design tools. mdpi.com

QSAR models can predict the biological activity of new derivatives based on their molecular descriptors. mdpi.com

Pharmacophore modeling helps to identify the essential structural features required for a molecule to interact with a specific biological target. mdpi.com

By applying these methods, researchers can design novel this compound derivatives with enhanced potency and selectivity, while also predicting their pharmacokinetic properties to filter out candidates with undesirable characteristics early in the drug discovery process. nih.govmdpi.com The use of these computational tools accelerates the identification and optimization of therapeutic candidates, making the drug development process more efficient and cost-effective. researchgate.netnih.gov

| Computational Method | Application in Drug Design | Relevance to this compound |

| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. mdpi.com | Used to identify potential interactions with enzymes like FAS and pancreatic lipase. researchgate.netresearchgate.net |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. researchgate.net | Confirms the stability of ligand-protein complexes predicted by docking. researchgate.net |

| QSAR | Relates the chemical structure of molecules to their biological activity. mdpi.com | Can be used to predict the efficacy of new derivatives as potential drugs. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity. mdpi.com | Guides the design of new molecules with improved binding affinity. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclohexylmethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthetic route involves alkylation of pyrrolidine with cyclohexylmethyl halides (e.g., bromide or chloride) under basic conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) is effective for maintaining reaction homogeneity (used in similar alkylation reactions ).

- Base optimization : NaOH or KOH facilitates deprotonation of pyrrolidine, enhancing nucleophilicity .

- Temperature control : Reactions at 0–25°C minimize side products like over-alkylation .

- Workup : Sequential washes with brine and water remove excess base and salts .

Yield optimization : Pilot reactions under inert atmospheres (N₂/Ar) improve reproducibility. Typical yields range from 60–80%, depending on cyclohexylmethyl halide reactivity.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Compare chemical shifts with pyrrolidine derivatives. For example, the cyclohexylmethyl group shows characteristic multiplet signals at δ 1.0–2.0 ppm (1H) and δ 20–40 ppm (13C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ for C11H21N, calculated m/z 168.175).

- Infrared (IR) : Absence of N-H stretches (if quaternized) and presence of C-N stretches (~1,100 cm⁻¹) validate the pyrrolidine scaffold .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate unreacted starting materials and byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to –20°C for crystal formation. This method achieves >95% purity .

- Distillation : For large-scale synthesis, vacuum distillation (boiling point ~150–160°C at 10 mmHg) removes low-boiling impurities .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexylmethyl group influence conformational flexibility in SAR studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Compare energy barriers for pyrrolidine ring puckering in this compound vs. smaller substituents (e.g., methyl). The cyclohexyl group increases energy barriers by ~3–5 kcal/mol, reducing ring flexibility .

- X-ray Crystallography : Resolve crystal structures to identify preferred conformations. For example, the cyclohexyl group may adopt equatorial positions to minimize 1,3-diaxial strain .

- Biological Assays : Test binding affinity to targets (e.g., GPCRs) to correlate rigidity with activity .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the pyrrolidine nitrogen remains the most nucleophilic center despite steric hindrance .

- Molecular Docking : Simulate interactions with enzymatic active sites (e.g., cytochrome P450) to predict metabolic pathways .

- Solvent Modeling : Use COSMO-RS to assess solubility and stability in polar aprotic solvents like DMF .

Q. How can discrepancies between predicted and experimental physicochemical properties (e.g., logP) be resolved?

Methodological Answer:

- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ChemAxon). Adjust atomistic parameters in software if deviations exceed ±0.5 units .

- Temperature-Dependent Studies : Determine pKa at multiple temperatures (10–40°C) to account for ionization shifts .

- Crystallographic Data : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds) that alter solubility .

Q. What protocols ensure safe handling of this compound derivatives with reactive substituents?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, chemical goggles, and lab coats. For volatile derivatives, employ fume hoods or gloveboxes .

- Storage : Store under inert gas (Ar) at –20°C to prevent oxidation. Light-sensitive derivatives require amber glass .

- Spill Management : Neutralize acidic/basic derivatives with sodium bicarbonate or citric acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.